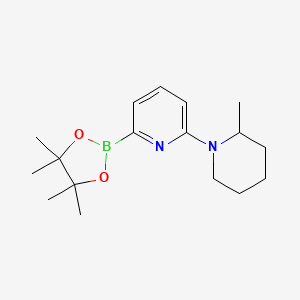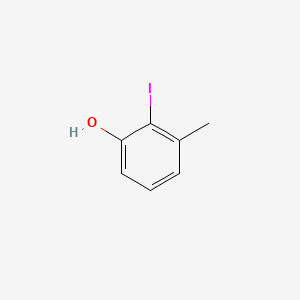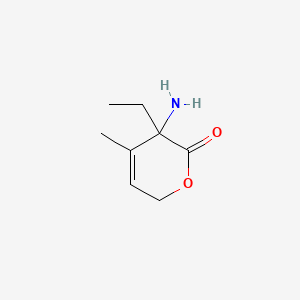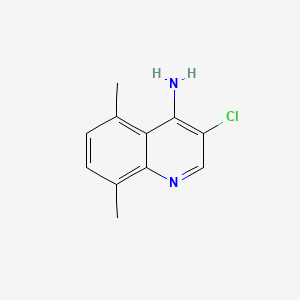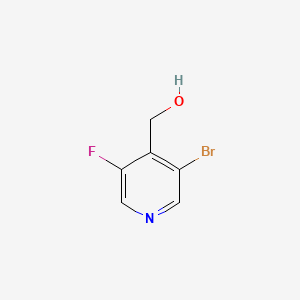
(3-Bromo-5-fluoropyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C6H5BrFNO and a molecular weight of 206.01 .
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-fluoropyridin-4-yl)methanol” is 1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Bromo-5-fluoropyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 206.01 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Synthesis and Molecular Structure
One area of application involves the synthesis and molecular structure analysis of halogenated pyridine derivatives. For instance, research on the synthesis of 6-halogeno-pyridin-2-olate complexes with the diruthenium(2+) core demonstrates the utility of halogenated pyridines in forming coordination compounds with metal centers. These complexes are of interest for their potential catalytic and electronic properties (Schäffler, Müller, & Maas, 2006).
Organic Synthesis
In organic synthesis, halogenated pyridines serve as key intermediates for constructing complex molecules. For example, an efficient synthesis of a BACE1 inhibitor, which is a potential treatment for Alzheimer's Disease, highlights the role of bromo-fluorophenyl compounds in medicinal chemistry (Zhou, Malamas, & Robichaud, 2009).
Material Science
In the field of material science, the study of hydrogen-bonded 2-fluoropyridine-methanol clusters via infrared spectroscopy showcases the importance of fluoropyridines in understanding hydrogen bonding interactions, which are crucial for designing materials with specific optical and electronic properties (Nibu, Marui, & Shimada, 2006).
Catalysis
The catalytic applications of pyridyl compounds are evident in the synthesis of 3,5-disubstituted 2-fluoropyridines, which are valuable for their potential use in cross-coupling reactions to generate bioactive molecules (Sutherland & Gallagher, 2003).
Safety And Hazards
The safety data sheet (SDS) for “(3-Bromo-5-fluoropyridin-4-yl)methanol” provides information about its potential hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLOVNMLDKYAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluoropyridin-4-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

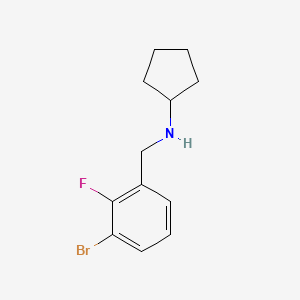
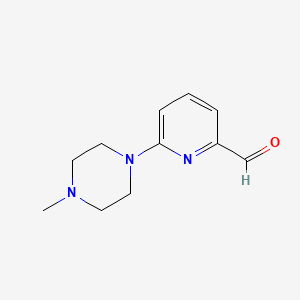
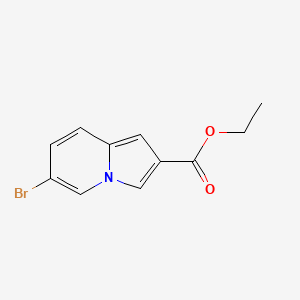
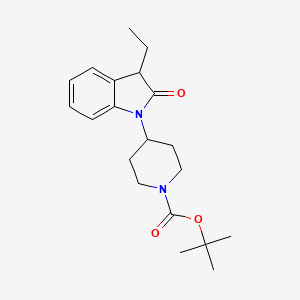
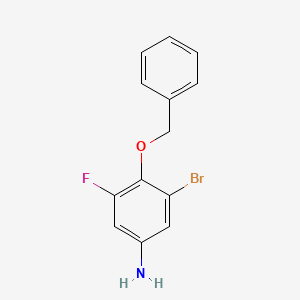
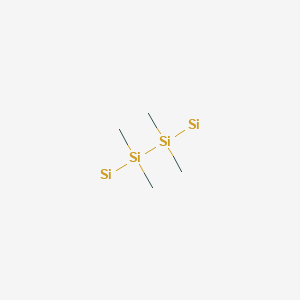
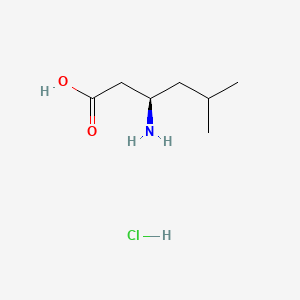
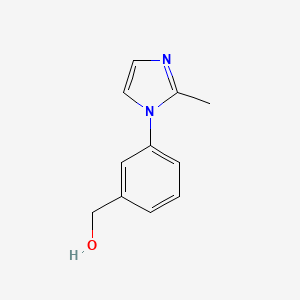
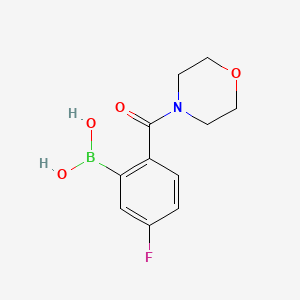
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
